2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, primarily targets DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These targets play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these targets leads to the inhibition of bacterial DNA replication and the prevention of PTEN deactivation .
Biochemical Pathways
The compound affects the biochemical pathways involving its targets. By inhibiting GyrB, it disrupts the bacterial DNA replication process . By inhibiting CK2 and GSK3β, it prevents the phosphorylation and subsequent deactivation of PTEN . These effects can lead to the death of bacterial cells and the prevention of tumor growth, respectively .
Pharmacokinetics
The compound’s inhibitory activity against its targets suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of bacterial DNA replication and the prevention of PTEN deactivation . This can lead to the death of bacterial cells and the prevention of tumor growth, respectively .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h6-9H,2-5,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPHAHYGRQIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.